molecular formula C18H18N2O5 B4656358 DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE

DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE

Cat. No.: B4656358
M. Wt: 342.3 g/mol
InChI Key: SMBCVLSADHAHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE is an organic compound that belongs to the class of isophthalates It is characterized by the presence of a pyridylcarbonyl group attached to an amino isophthalate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE typically involves the reaction of diethyl 5-aminoisophthalate with 4-pyridylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridylcarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets. The pyridylcarbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL 5-AMINOISOPHTHALATE: Similar in structure but lacks the pyridylcarbonyl group.

    DIMETHYL 5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]ISOPHTHALATE: Contains a different substituent on the amino group.

    DIMETHYL 5-[(2-THIENYLCARBONYL)AMINO]ISOPHTHALATE: Contains a thiophene ring instead of a pyridine ring.

Uniqueness

DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE is unique due to the presence of the pyridylcarbonyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for certain applications.

Properties

IUPAC Name

diethyl 5-(pyridine-4-carbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-24-17(22)13-9-14(18(23)25-4-2)11-15(10-13)20-16(21)12-5-7-19-8-6-12/h5-11H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBCVLSADHAHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE
Reactant of Route 2
Reactant of Route 2
DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE
Reactant of Route 3
Reactant of Route 3
DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE
Reactant of Route 4
Reactant of Route 4
DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE
Reactant of Route 5
Reactant of Route 5
DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
DIETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.